molecular formula C22H16FN5O3 B4837168 N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine

N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B4837168
M. Wt: 417.4 g/mol
InChI Key: JQLDJDANXLWMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine, also known as FNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its ability to selectively inhibit the activity of protein kinase CK2. This inhibition leads to the disruption of various signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. Additionally, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been found to induce the activation of caspases, which are involved in the process of apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of protein kinase CK2. In vivo studies have shown that N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has antifungal and antibacterial properties, and can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its selective inhibition of protein kinase CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Additionally, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been found to have antifungal and antibacterial properties, which can be useful in studying infectious diseases. However, one limitation of using N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine. One direction is to explore its potential applications in other scientific research fields, such as immunology and cardiovascular diseases. Another direction is to develop more efficient synthesis methods for N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine, which can increase its availability for research purposes. Additionally, further studies can be conducted to explore the mechanism of action of N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine in more detail, which can provide insights into its potential therapeutic applications.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been found to have potential applications in various scientific research fields, including neuroscience, oncology, and infectious diseases. In neuroscience, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to act as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of neuronal functions. In oncology, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been found to inhibit the growth of cancer cells by inducing apoptosis. In infectious diseases, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3/c23-18-10-6-15(7-11-18)14-24-22-25-20(16-4-2-1-3-5-16)26-27(22)21(29)17-8-12-19(13-9-17)28(30)31/h1-13H,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLDJDANXLWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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